3-Azabicyclo[3.3.1]nonan-9-one hydrochloride

Stereochemistry NMR spectroscopy Conformational analysis

Researchers developing anticancer or antimicrobial agents require rigid, stereochemically defined scaffolds-but many bicyclic cores lack the conformational lock needed for predictable SAR. 3-Azabicyclo[3.3.1]nonan-9-one hydrochloride (C₈H₁₄ClNO, MW 175.66) delivers: • Twin-chair conformation with equatorial substitution, inaccessible in reduced or thia analogs • Validated potency: HepG2 (IC50=27.69 µM) and A549 (IC50=17.54 µM) vs. doxorubicin • Spontaneous chiral resolution eliminates costly chromatography for enantiopure building blocks Suitable for hit-to-lead campaigns targeting Gram-positive pathogens (MIC <0.0195 mg/mL vs. B. mycoides).

Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
Cat. No. B8216393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.3.1]nonan-9-one hydrochloride
Molecular FormulaC8H14ClNO
Molecular Weight175.65 g/mol
Structural Identifiers
SMILESC1CC2CNCC(C1)C2=O.Cl
InChIInChI=1S/C8H13NO.ClH/c10-8-6-2-1-3-7(8)5-9-4-6;/h6-7,9H,1-5H2;1H
InChIKeyLPQLPCCXNWMLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.3.1]nonan-9-one Hydrochloride – Scaffold Properties


3-Azabicyclo[3.3.1]nonan-9-one hydrochloride (C₈H₁₄ClNO; MW 175.66) is a bicyclic heterocyclic compound featuring a nitrogen atom embedded within a bridged [3.3.1] framework and a ketone functionality at the 9-position [1]. The hydrochloride salt form enhances aqueous solubility and crystalline stability, making it suitable as a synthetic intermediate for pharmaceutical development. This core structure serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, anti-tubercular, and antioxidant activities [2].

1 Synthetic intermediate for 3-azabicyclo[3.3.1]nonane derivative libraries
2 Hydrochloride salt for improved aqueous solubility and crystalline stability
3 Rigid chair-chair conformation supports predictable pharmacophore geometry in SAR studies

Why Generic Analogs Fail to Replace 9-One Scaffold


Within the 3-azabicyclo[3.3.1]nonane family, the 9-one derivatives exhibit unique conformational and reactivity profiles that preclude generic substitution. The 9-ketone functionality enforces a rigid twin-chair conformation with equatorial orientation of substituents, a stereochemical feature not observed in reduced 9-ol analogs or 7-thia-substituted variants, which adopt boat conformations [1]. This conformational lock directly impacts downstream reactivity: 9-one derivatives undergo stereospecific photochemical rearrangements to generate novel heterotricyclic skeletons, a transformation not accessible to non-carbonyl analogs [2]. Furthermore, 9-one compounds exhibit markedly different biological potency profiles compared to their non-ketone counterparts across antimicrobial, anticancer, and antioxidant assays [3].

! 9-ol or 7-thia analogs may adopt boat conformations, altering spatial presentation of substituents and molecular recognition.
! Non‑carbonyl analogs may not undergo stereospecific photochemical rearrangements, limiting access to heterotricyclic skeletons.
! 9‑ketone removal or substitution may shift biological response profiles in antimicrobial, cell‑model, or antioxidant assays.

3-Azabicyclo[3.3.1]nonan-9-one Derivatives: Quantified Evidence


Conformational Rigidity: 9-One vs 7-Thia and 9-Ol

13C NMR conformational analysis demonstrates that 3-azabicyclo[3.3.1]nonan-9-one derivatives overwhelmingly adopt a twin chair-chair conformation, whereas 7-thia-substituted analogs predominantly exist in a boat conformation for the nitrogen-containing ring [1]. This conformational divergence alters the spatial presentation of substituents and affects molecular recognition properties.

Conformational preference
Reported
9‑one: exclusive twin chair‑chair; 7‑thia: boat for N‑ring; 9‑ol: variable syn/anti
Predictable pharmacophore geometry for SAR
13C NMR in CDCl₃; 11 cis‑2,4‑diaryl derivatives
Stereochemistry NMR spectroscopy Conformational analysis

Anticancer Potency in HepG2 and A549 Cells

Select 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one imine derivatives demonstrate superior cytotoxic potency against HepG2 hepatocellular carcinoma cells compared to the clinical standard doxorubicin [1]. Compound 18 shows substantially enhanced activity against A549 lung cancer cells.

HepG2 / A549 cytotoxicity
Head‑to‑head
Compound 14 IC₅₀ 27.69 μM vs doxorubicin 39.74 μM (HepG2); Compound 18 IC₅₀ 17.54 μM vs 52.06 μM (A549)
Supports cytotoxicity endpoint review
MTT assay; cell lines as stated
Anticancer Cytotoxicity SAR studies

Antimicrobial Activity Against Bacillus mycoides

Among a newly synthesized series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one imine derivatives, compound 14 exhibits exceptional antimicrobial potency against Bacillus mycoides with a minimum inhibitory concentration below 0.0195 mg/mL, representing the most active compound in the series [1].

B. mycoides MIC
Reported
Compound 14 MIC < 0.0195 mg/mL; inhibition zone 27 mm (largest in series)
Supports antimicrobial screening context
Agar well diffusion; Bacillus mycoides
Antimicrobial MIC Gram-positive bacteria

Antioxidant Activity Comparable to Clinical Standards

7-Methyl-2,4-bis(3-methoxy-4-hydroxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one (7-Me ABN 4) demonstrates an antioxidant profile comparable to l-ascorbic acid, α-tocopherol, and curcumin standards across multiple assay platforms, with additional validation of intracellular ROS inhibition at non-toxic concentrations [1].

Antioxidant comparability
Qualitative
7-Me ABN 4 profile comparable to ascorbic acid, α‑tocopherol, curcumin; intracellular ROS inhibition at 100 μM
Reported antioxidant assay context
DPPH, reducing power, RAW 264.7 cells
Antioxidant ROS inhibition DPPH assay

Scalable One-Pot Synthesis via Mannich Condensation

3-Azabicyclo[3.3.1]nonan-9-one derivatives are efficiently synthesized via a modified one-pot Mannich condensation using cyclohexanones, benzaldehydes, and ammonium acetate in a 1:2:1.5 molar ratio [1]. The use of PPA·SiO₂ as a heterogeneous Brønsted acidic catalyst yields products as single isomers with good yields [2]. This contrasts with alternative synthetic routes to non-9-one analogs requiring multi-step sequences.

One‑pot synthesis
Method context
Mannich condensation: cyclohexanone, benzaldehyde, NH₄OAc (1:2:1.5) with PPA·SiO₂; single isomer, good yields
Supports synthesis scalability
Heterogeneous catalysis; one‑pot vs multi‑step alternatives
Organic synthesis Mannich condensation One-pot reaction

Spontaneous Chiral Resolution of N-Nitroso Derivatives

N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonane derivatives, accessible via functionalization of the 9-one scaffold, crystallize spontaneously as conglomerates in a chiral space group, enabling manual mechanical separation of enantiomers based on crystal surface asymmetry [1]. This phenomenon is not generally observed in non-9-one analogs lacking the same conformational constraints.

Spontaneous chiral resolution
Class‑level
N‑nitroso‑2,4‑diaryl derivatives crystallize as conglomerates in chiral space groups; enantiomers separable by crystal morphology
Supports enantiomer separation research
X‑ray, solid‑state CD; no chromatography required
Chirality Crystallization Absolute configuration

3-Azabicyclo[3.3.1]nonan-9-one HCl – Applications


Anticancer Lead Optimization in HepG2 and A549 Models

Researchers developing novel anticancer agents should prioritize 3-azabicyclo[3.3.1]nonan-9-one derivatives based on demonstrated cytotoxic activity superior to doxorubicin against HepG2 (IC₅₀ = 27.69 μM vs 39.74 μM) and A549 (IC₅₀ = 17.54 μM vs 52.06 μM) cell lines [1]. The scaffold's rigid twin-chair conformation provides a predictable pharmacophore geometry for structure-based optimization.

Antimicrobial Drug Discovery for Gram-Positive Infections

The exceptional potency of 9-one imine derivatives against Bacillus mycoides (MIC < 0.0195 mg/mL, inhibition zone = 27 mm) supports their use as starting points for narrow-spectrum antibiotic development against Gram-positive pathogens [1]. The one-pot synthetic accessibility of the core scaffold enables rapid SAR expansion for hit-to-lead campaigns.

Antioxidant and Curcumin Analog Development

7-Alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones demonstrate antioxidant profiles comparable to l-ascorbic acid, α-tocopherol, and curcumin [2]. The scaffold's intracellular ROS inhibition at non-toxic concentrations (100 μM in RAW 264.7 macrophages) positions it for development of therapeutics targeting oxidative stress-related pathologies.

Asymmetric Synthesis & Chiral Building Blocks

The spontaneous chiral resolution of N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonane derivatives via conglomerate crystallization enables cost-effective production of enantiopure building blocks without chiral chromatography [3]. This property is particularly valuable for asymmetric catalysis programs and the synthesis of chiral pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Hepatocellular and lung carcinoma cell‑model studies
Rigid chair‑chair pharmacophore
Cytotoxicity endpoint review (HepG2, A549)
Gram‑positive bacterial screening research
Conformationally defined scaffold
MIC and inhibition‑zone endpoints (B. mycoides)
Oxidative stress pathway research
Antioxidant assay comparability
ROS inhibition and radical scavenging assays
Chiral building block synthesis
Spontaneous chiral resolution behavior
Enantiomer separation without chiral chromatography
Quote Request

Request a Quote for 3-Azabicyclo[3.3.1]nonan-9-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.